4-Chlorobenzoyl chloride

Beschreibung

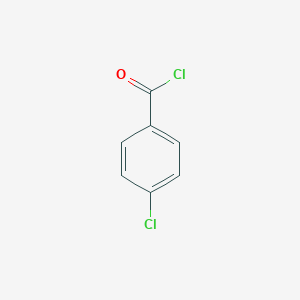

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051619 | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-01-0 | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chlorobenzoyl chloride (CAS No: 122-01-0). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental protocols, and visual representations of key chemical processes.

Core Chemical and Physical Properties

This compound, also known as p-chlorobenzoyl chloride, is an important acyl chloride intermediate used extensively in organic synthesis.[1] It consists of a benzoyl chloride structure with a chlorine atom substituted at the para-position of the benzene ring.[1] At room temperature, it typically presents as a clear, colorless to pale yellow liquid or a low-melting solid with a pungent odor.[2][3] It is sensitive to moisture and reacts with water and alcohols.[4][5]

Physical and Chemical Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Citations |

| Molecular Formula | C₇H₄Cl₂O | [6][7] |

| Molecular Weight | 175.01 g/mol | [1][7] |

| Appearance | Clear colorless to pale yellow liquid; low melting solid | [1][2] |

| Melting Point | 11-14 °C | [8][9][10] |

| Boiling Point | 222 °C @ 760 mmHg 102-104 °C @ 11 mmHg | [4][8][9][11] |

| Density | 1.365 g/mL at 20 °C | [8][9][10] |

| Refractive Index (n²⁰/D) | 1.578 | [8][9][12] |

| Vapor Pressure | 0.05 mmHg[1] 5.8-73.9 Pa @ 20-50 °C | [1][5][10][13] |

| Flash Point | 105 °C (221 °F) - closed cup | [5][7][14] |

| Solubility | Soluble in Chloroform, DMSO, ether, benzene. Reacts with water and alcohol. | [3][5][10][13] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts | Citations |

| ¹H NMR (CDCl₃) | δ ~7.48 ppm (d, 2H), δ ~8.03 ppm (d, 2H) | [1] |

| IR (Infrared) | Major peaks indicative of C=O stretch (acyl chloride), C-Cl stretch, and aromatic C-H and C=C bonds. | [3][15] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 174/176 (isotope pattern for 2 Cl atoms). Key fragments at m/z 139/141 ([M-Cl]⁺) and 111. | [1][14] |

Synthesis and Reactivity

This compound is a versatile reagent primarily used to introduce the 4-chlorobenzoyl group into molecules.[6] Its high reactivity stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. It is stable under normal conditions but is moisture-sensitive and incompatible with strong oxidizing agents.[4][16][17]

Synthesis of this compound

A common laboratory method for the synthesis of this compound is the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chlorobenzoic Acid [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ gases to a trap), place 4-chlorobenzoic acid (e.g., 5 g, 31.94 mmol).

-

Reagent Addition: Under a fume hood, add an excess of thionyl chloride (e.g., 150 ml).

-

Reaction: Stir the mixture and heat it to 80°C for approximately 5 hours. The solid reactant will dissolve as it is converted to the liquid product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the residue to yield the crude this compound as a brown oil (yield ~4.5 g). Further purification can be achieved by fractional distillation under reduced pressure.

Key Chemical Reactions

This compound is a key building block in pharmaceuticals, agrochemicals, and dyes.[6][11] Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.

References

- 1. This compound(122-01-0) 1H NMR [m.chemicalbook.com]

- 2. 4-Chlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. This compound(122-01-0) IR Spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Chlorobenzyl chloride(104-83-6) 1H NMR [m.chemicalbook.com]

- 10. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]

- 11. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 14. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 15. This compound | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Chlorobenzyl chloride(104-83-6) IR Spectrum [chemicalbook.com]

- 17. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

An In-depth Technical Guide to 4-Chlorobenzoyl Chloride (CAS: 122-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoyl chloride, with the CAS number 122-01-0, is a pivotal acyl chloride intermediate in organic synthesis. It is a colorless to pale yellow liquid known for its sharp, pungent odor. This compound is highly valued for its versatility, serving as a crucial building block in the synthesis of a wide array of products across various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] As an acylating agent, it readily introduces the 4-chlorobenzoyl moiety into molecules, a key step in the creation of targeted chemical structures with specific biological or material properties.[4] Its high reactivity also necessitates careful handling and storage to prevent hazardous reactions, particularly with moisture.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and reaction protocols, applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 122-01-0 | [5] |

| Molecular Formula | C₇H₄Cl₂O | [5] |

| Molecular Weight | 175.01 g/mol | [5] |

| Appearance | Clear, colorless liquid | [5] |

| Melting Point | 12-14 °C | [5] |

| Boiling Point | 231.4 °C | [6] |

| Density | 1.365 g/mL at 20 °C | [5] |

| Vapor Pressure | 0.05 mmHg | [5] |

| Solubility | Soluble in organic solvents like ether and benzene; reacts with water. | [1] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals typically appear in the aromatic region. | [7] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon and aromatic carbons. | [7] |

| IR Spectroscopy | Strong absorption band characteristic of the C=O bond in acyl chlorides. | [8][9] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern corresponding to the structure. | [5] |

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the reaction of 4-chlorobenzoic acid with thionyl chloride.

Experimental Protocol: Synthesis from 4-Chlorobenzoic Acid

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place 4-chlorobenzoic acid (e.g., 5 g, 31.94 mmol).

-

Add an excess of thionyl chloride (e.g., 150 ml).

-

Heat the mixture to 80°C and stir for 5 hours.[10]

-

After the reaction is complete, concentrate the mixture under vacuum to remove the excess thionyl chloride.[10]

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Key Reactions of this compound

This compound is a versatile reagent that participates in a variety of chemical transformations, most notably Friedel-Crafts acylation and reactions with nucleophiles like amines and alcohols.

Friedel-Crafts Acylation

This reaction is used to introduce the 4-chlorobenzoyl group onto an aromatic ring, forming a ketone.

Materials:

-

This compound

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable solvent (e.g., nitrobenzene)

-

Round-bottom flask with a stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anhydrous aluminum chloride in nitrobenzene and cool the mixture in an ice bath.

-

Add this compound to the cooled mixture.

-

Slowly add a solution of benzene in nitrobenzene to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 25°C) for several hours.

-

Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with dilute acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude 4-chlorobenzophenone.

-

The product can be further purified by chromatography or recrystallization.[11]

Caption: Workflow for Friedel-Crafts acylation.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its presence in the final molecular structure often imparts desirable biological activity.

Pharmaceutical Applications:

-

Indomethacin: This non-steroidal anti-inflammatory drug (NSAID) is synthesized using this compound to acylate an indole precursor.[12][13]

-

Anticancer Agents: It is used in the synthesis of 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazoles, which have shown cytotoxicity against human leukemia cell lines.[14]

-

Carbonic Anhydrase Inhibitors: this compound is a precursor for benzenesulfonamides that act as inhibitors of carbonic anhydrase isoforms.[14]

Agrochemical Applications:

-

Fungicides: It is a precursor for fungicides like dimethomorph.[15]

-

Pesticides and Herbicides: This compound plays a significant role in the manufacturing of various pesticides and herbicides, contributing to crop protection.[2][3]

Caption: Role as an intermediate in synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated area.

| Safety Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and protective clothing. | [5] |

| Handling | Avoid contact with skin and eyes. Do not inhale vapors. Keep away from moisture. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [5] |

| In case of contact | Immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. | [5] |

| Fire Fighting | Use dry chemical, carbon dioxide, or foam. Water may cause a violent reaction. | [5] |

This compound (CAS 122-01-0) is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its ability to readily undergo acylation reactions makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. This compound [anshulchemicals.com]

- 2. bromchemlaboratories.in [bromchemlaboratories.in]

- 3. hopemaxchem.com [hopemaxchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(122-01-0) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 9. This compound(122-01-0) IR Spectrum [chemicalbook.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 13. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 14. What is this compound?_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Reactivity of 4-Chlorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzoyl chloride is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its reactivity is characterized by the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This technical guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles, including water, alcohols, amines, and thiols. The document presents quantitative kinetic and yield data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and organic synthesis.

Introduction

This compound (C₇H₄Cl₂O) is an acyl chloride distinguished by a benzoyl chloride core with a chloro substituent at the para-position.[2] This substitution pattern influences the electronic properties of the acyl chloride, impacting its reactivity towards nucleophiles. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity makes this compound a valuable reagent for the introduction of the 4-chlorobenzoyl moiety into various molecular scaffolds.

The primary reaction pathway for this compound is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the chloride ion as a good leaving group and resulting in the formation of a new acyl compound.

This guide will explore the kinetics and outcomes of the reaction of this compound with key classes of nucleophiles, providing a comparative framework for its application in chemical synthesis.

Reactivity with Oxygen-Containing Nucleophiles

Hydrolysis: Reaction with Water

The reaction of this compound with water, or hydrolysis, leads to the formation of 4-chlorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Kinetic studies on the solvolysis of substituted benzoyl chlorides provide insight into the mechanism and reaction rates. The hydrolysis of benzoyl chlorides can proceed through either a bimolecular (Sₙ2-like) or a unimolecular (Sₙ1-like) mechanism, depending on the solvent and the substituents on the aromatic ring.[3]

Alcoholysis: Reaction with Alcohols

The reaction of this compound with alcohols, known as alcoholysis, yields the corresponding 4-chlorobenzoate esters. This reaction is a fundamental method for the synthesis of esters and is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. Kinetic studies have shown that the rate of alcoholysis is influenced by the structure of the alcohol and the solvent polarity.[4]

Table 1: Quantitative Data for the Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Rate Constant (k) | Yield (%) | Reference(s) |

| Water | 4-Chlorobenzoic acid | 97% Hexafluoroisopropanol-water | 25 | 5.98 x 10⁻² s⁻¹ | - | [4] |

| n-Propanol | n-Propyl 4-chlorobenzoate | n-Propanol | 25 | 0.0492 min⁻¹ (pseudo-first order) | - | [4] |

| Phenol | Phenyl 4-chlorobenzoate | Dichloromethane (with TiO₂ catalyst) | 25 | - | >90 | [5] |

| Substituted Phenols | Substituted Phenyl 4-chlorobenzoates | Dichloromethane (with TiO₂ catalyst) | 25 | - | 85-95 | [5] |

Reactivity with Nitrogen-Containing Nucleophiles

Aminolysis: Reaction with Amines

The reaction of this compound with primary and secondary amines, known as aminolysis, is a highly efficient method for the synthesis of 4-chlorobenzamides. This reaction is typically fast and is often performed under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base.[6] The base neutralizes the hydrochloric acid formed, driving the reaction to completion.[7] The reactivity of amines towards this compound is dependent on their nucleophilicity and steric hindrance.

Table 2: Quantitative Data for the Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference(s) |

| Aniline | N-Phenyl-4-chlorobenzamide | Schotten-Baumann | High | [7] |

| Substituted Anilines | N-(Substituted phenyl)-4-chlorobenzamide | Varies | High | [8] |

| Benzylamine | N-Benzyl-4-chlorobenzamide | Schotten-Baumann | High | [6] |

| 4-Amino-2-trichloromethylquinazoline | N-(2-trichloromethylquinazolin-4-yl)-4-chlorobenzamide | NaH, DMF | Mixture, with dibenzamide formation | [9] |

Reactivity with Sulfur-Containing Nucleophiles

Thiolysis: Reaction with Thiols

This compound also reacts with thiols to form thioesters. While less common than the reactions with oxygen and nitrogen nucleophiles, this transformation is a viable method for synthesizing S-thioesters. The reaction of this compound with thiourea has been studied for the synthesis of 4-chlorobenzoylthiourea, a compound with potential biological activity.[10]

Table 3: Quantitative Data for the Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 90 | 1.5 | 28.99 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 100 | 1.5 | 41.07 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 110 | 1.5 | 48.79 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 120 | 1.5 | 45.14 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 110 | 0.5 | 41.65 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 110 | 1.0 | 50.84 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 110 | 1.5 | 46.39 | [10] |

| Thiourea | 4-Chlorobenzoylthiourea | Tetrahydrofuran | 110 | 2.0 | 43.18 | [10] |

Experimental Protocols

General Protocol for the Synthesis of a 4-Chlorobenzoate Ester (Schotten-Baumann Conditions)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol or phenol (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (1.5 equivalents).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and add this compound (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by recrystallization or column chromatography.

General Protocol for the Synthesis of a 4-Chlorobenzamide (Schotten-Baumann Conditions)

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in an organic solvent such as dichloromethane.[11]

-

Addition of Base: Add an aqueous solution of sodium hydroxide (10%) or an organic base like pyridine or triethylamine (1.5 equivalents).[11]

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C and add a solution of this compound (1.05 equivalents) in the same organic solvent dropwise with stirring.[12]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.[12]

-

Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[12]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[12]

-

Purification: Purify the resulting amide by recrystallization or column chromatography.[12]

Protocol for Kinetic Measurement of the Reaction of this compound with a Nucleophile

-

Solution Preparation: Prepare stock solutions of this compound and the nucleophile in a suitable anhydrous solvent (e.g., acetonitrile, dioxane).

-

Reaction Initiation: In a thermostated reaction vessel, mix the solutions of the nucleophile and this compound to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order conditions if desired (i.e., a large excess of the nucleophile).

-

Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique. This can be achieved by:

-

Spectrophotometry: Following the disappearance of a reactant or the appearance of a product at a specific wavelength.

-

Conductivity: Measuring the change in conductivity due to the formation of ionic byproducts like HCl.[4]

-

Chromatography (HPLC or GC): Taking aliquots at specific time intervals, quenching the reaction, and analyzing the composition of the mixture.

-

-

Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the rate constant of the reaction.

Visualizations

Reaction Mechanisms and Workflows

References

- 1. This compound [anshulchemicals.com]

- 2. This compound | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. researchgate.net [researchgate.net]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

Solubility of 4-Chlorobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chlorobenzoyl chloride (C₇H₄Cl₂O) is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and dye industries for introducing the 4-chlorobenzoyl moiety into target molecules.[1] Its efficacy in synthetic protocols is profoundly influenced by its solubility and reactivity in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addresses the challenges posed by its high reactivity, outlines a detailed experimental protocol for solubility determination, and visualizes key chemical processes.

Overview of Solubility Characteristics

This compound is a nonpolar molecule, and its solubility generally follows the principle of "like dissolves like," exhibiting good solubility in many common organic solvents.[2] However, it is a highly reactive acyl chloride, sensitive to moisture and protic solvents.[3][4][5] It reacts exothermically, and often vigorously, with water and alcohols to form 4-chlorobenzoic acid and the corresponding ester, respectively.[6][7] This reactivity means that for protic solvents like alcohols, the substance undergoes solvolysis rather than simple dissolution. Therefore, true solubility is primarily considered in aprotic, non-nucleophilic solvents.

Solubility Data

Quantitative solubility data for this compound is not widely published in scientific literature, likely due to its high reactivity which complicates equilibrium measurements. The available information is largely qualitative, derived from safety data sheets and chemical supplier specifications. The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent | Type | Solubility | Reference |

| Acetone | Aprotic, Polar | Soluble | [8][9] |

| Benzene | Aprotic, Nonpolar | Soluble | [2] |

| Chloroform | Aprotic, Nonpolar | Soluble | [3][10][11] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | [2][8][9][12] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | [3][10][11] |

| Toluene | Aprotic, Nonpolar | Soluble | [13] |

| Ethanol | Protic, Polar | Reacts (Solvolysis) | [4][6][12] |

| Water | Protic, Polar | Reacts Violently (Hydrolysis) | [2][3][6][7] |

Core Chemical Reactivity: Nucleophilic Acyl Substitution

The behavior of this compound in solution is dominated by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon. This reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a two-step addition-elimination sequence. The presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon enhances its electrophilicity, making it highly reactive towards nucleophiles like alcohols, amines, and water.[14][15]

Figure 1: General mechanism of nucleophilic acyl substitution for this compound.

Experimental Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

This protocol outlines a method for determining the solubility of this compound in a dry, aprotic solvent (e.g., anhydrous toluene) at a specific temperature. Due to the compound's reactivity and hazardous nature, all operations must be performed in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon) by trained personnel wearing appropriate personal protective equipment (PPE).[16][17]

4.1. Materials and Equipment

-

This compound (≥99% purity)

-

Anhydrous aprotic solvent (e.g., toluene)

-

Jacketed reaction vessel with overhead stirrer

-

Thermostatic water bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Gastight syringes and septa

-

Pre-weighed, oven-dried filtration apparatus with a fine-porosity fritted disc

-

Vacuum oven

-

Analytical balance (±0.0001 g)

-

Flame-dried glassware

4.2. Procedure

-

System Preparation: Assemble the jacketed reaction vessel, ensuring all glassware is flame-dried and cooled under a stream of inert gas. Connect the vessel to the thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

-

Solvent Addition: Add a precise, known volume of the anhydrous solvent to the vessel via a cannula or syringe under a positive pressure of inert gas. Allow the solvent to equilibrate to the target temperature.

-

Saturated Solution Preparation: While stirring, add small, accurately weighed amounts of this compound to the solvent. Continue adding the solute until a small amount of undissolved solid persists, indicating that a saturated solution has been formed.

-

Equilibration: Allow the suspension to stir at a constant temperature for a minimum of 4 hours to ensure equilibrium is reached.

-

Sample Extraction: Stop the stirrer and allow the excess solid to settle. Using a gastight syringe fitted with a filter tip, carefully withdraw a known volume of the clear, supernatant saturated solution.

-

Gravimetric Analysis: Immediately transfer the withdrawn sample into a pre-weighed, oven-dried round-bottom flask. Evaporate the solvent under reduced pressure.

-

Drying and Weighing: Place the flask in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved. This removes any residual solvent without decomposing the solute.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula: S = (Mass of residue / Volume of sample withdrawn) * 100

Figure 2: Experimental workflow for gravimetric solubility determination.

Conclusion for Drug Development Professionals

A thorough understanding of the solubility and reactivity of this compound is critical for its effective use in the synthesis of active pharmaceutical ingredients (APIs). While quantitatively precise solubility data remains elusive in public literature, its qualitative solubility in a range of aprotic solvents like toluene, chloroform, and acetone allows for its use in various reaction media.[2][8][13] The primary challenge is not dissolution but managing its high reactivity. Synthetic protocols must employ anhydrous conditions and an inert atmosphere to prevent hydrolysis and ensure reaction specificity. The provided experimental workflow offers a robust framework for researchers to determine solubility in specific solvent systems tailored to their unique process requirements, thereby enabling better reaction design, control, and optimization in drug development pipelines.

References

- 1. This compound [anshulchemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 122-01-0 [chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | CAS#:122-01-0 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 9. This compound, 99+% 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 10. This compound CAS#: 122-01-0 [m.chemicalbook.com]

- 11. 122-01-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | 122-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. pschemicals.com [pschemicals.com]

- 15. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

4-Chlorobenzoyl chloride molecular weight and formula

An In-depth Technical Guide to 4-Chlorobenzoyl Chloride

This guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical characteristics are pivotal for its reactivity and application in diverse chemical reactions.

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Linear Formula | ClC₆H₄COCl | [3] |

| Molecular Weight | 175.01 g/mol | [3] |

| Exact Mass | 173.963913 u | [1] |

| CAS Number | 122-01-0 | [1][3] |

| Melting Point | 11-14 °C | [3] |

| Boiling Point | 102-104 °C at 11 mmHg | |

| Density | 1.365 g/mL at 20 °C | [3] |

Experimental Protocols

This compound is frequently utilized in acylation reactions. A typical experimental protocol for the Friedel-Crafts acylation of benzene using this compound is detailed below. This reaction is fundamental in the synthesis of 4-chlorobenzophenone, a precursor for various pharmaceuticals.

Protocol: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

Objective: To synthesize 4-chlorobenzophenone by the acylation of benzene with this compound using a solid acid catalyst.

Materials:

-

This compound (99% purity)[3]

-

Benzene (anhydrous)

-

Solid acid catalyst (e.g., dodecatungstophosphoric acid - DTPA)[3]

-

Anhydrous dichloromethane (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the solid acid catalyst (e.g., 0.5 g of DTPA) to the flask.

-

Add 100 mL of anhydrous dichloromethane to the flask, followed by 10 mL of anhydrous benzene.

-

Slowly add 10 g of this compound to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Transfer the filtrate to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid chloride and hydrochloric acid produced.

-

Wash the organic layer with 50 mL of distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-chlorobenzophenone.

Logical Workflow and Diagrams

The following diagram illustrates the logical workflow for the synthesis of a derivative from this compound, highlighting the key steps from reactants to the final purified product.

Caption: Synthesis workflow for a this compound derivative.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with 4-Chlorobenzoyl chloride (CAS No. 122-01-0). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and mitigate potential risks.

Chemical and Physical Properties

This compound is a colorless to faintly colored liquid with a pungent odor.[1] It is a member of the acyl chloride family and is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its high reactivity, which makes it a valuable synthetic tool, is also the source of its primary hazards.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [4][5] |

| Molecular Weight | 175.01 g/mol | [4][6] |

| CAS Number | 122-01-0 | [4][5] |

| Appearance | Clear, colorless liquid | [1][7] |

| Melting Point | 11-14 °C | [1][4] |

| Boiling Point | 102-104 °C at 11 mmHg | [1][4] |

| Density | 1.365 g/mL at 20 °C | [1][4] |

| Flash Point | 105 °C (221 °F) - closed cup | [4][7] |

| Autoignition Temperature | > 450 °C (> 842 °F) | [7] |

| Solubility | Soluble in ether, acetone, and other organic solvents.[1][8] Reacts with water and alcohol.[1] | [1][8] |

| Vapor Pressure | 5.8-73.9 Pa at 20-50 °C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Its primary hazards are its corrosive nature and its reactivity with water.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |

Reactivity and Hazardous Decomposition

This compound is a reactive acyl chloride. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is central to both its utility in chemical synthesis and its hazardous properties.

Reactivity with Water (Hydrolysis)

This compound reacts readily, and potentially violently, with water, including moisture in the air. This hydrolysis reaction produces 4-chlorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[2] The release of HCl gas is a primary contributor to the respiratory and contact hazards of this chemical.

References

- 1. Substance: this compound / this compound / 122-01-0 / National Institute of Health Sciences / Tokyo / Japan [dra4.nihs.go.jp]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. senzagen.com [senzagen.com]

Stability and Storage of 4-Chlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-chlorobenzoyl chloride (p-chlorobenzoyl chloride), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, minimizing degradation, and ensuring safe handling in a laboratory and manufacturing environment.

Chemical Stability and Reactivity

This compound is a robust molecule under anhydrous conditions; however, its reactivity is dominated by the electrophilic nature of the acyl chloride functional group. The primary degradation pathway of concern is hydrolysis, which occurs readily in the presence of water or other nucleophilic protic solvents.

Hydrolysis and Solvolysis

The principal mechanism of degradation for this compound is its reaction with water (hydrolysis) or other nucleophiles (solvolysis), leading to the formation of 4-chlorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

The stability of this compound is significantly influenced by the solvent environment. Kinetic studies on the solvolysis of para-substituted benzoyl chlorides, including this compound, have provided quantitative insights into its reactivity. The reaction can proceed through a spectrum of SN1 and SN2 mechanisms, with the dominant pathway depending on the solvent's nucleophilicity and polarity.[1] In weakly nucleophilic media, a cationic reaction channel (SN1-like) is often observed.[1]

Table 1: Solvolysis Rate Constants and Activation Parameters for this compound [1]

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 97% (w/w) Hexafluoroisopropanol-Water (97H) | 25 | 2.1 x 10⁻⁴ (conductimetric) | 18.3 | -18.7 |

| 97% (w/w) Hexafluoroisopropanol-Water (97H) | 25 | 2.2 x 10⁻⁴ (spectrophotometric) | - | - |

| Acetic Acid | 70 | 1.8 x 10⁻⁶ | 21.3 | -23.7 |

| Formic Acid | 25 | 1.3 x 10⁻⁵ | 18.1 | -22.1 |

Data extracted from Bentley, T. W., et al. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 17(5), 5563-5579.[1]

Thermal Decomposition

Upon heating, this compound can decompose, leading to the release of hazardous gases. The primary hazardous decomposition products include:

-

Hydrogen chloride (HCl) gas

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Phosgene

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure the safety of personnel. The key principle is the strict exclusion of moisture.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. |

| Container | Keep containers tightly closed. Use containers made of materials resistant to corrosion by acid chlorides (e.g., glass, certain plastics). |

| Ventilation | Store in a well-ventilated area. |

| Incompatible Materials | Keep away from: - Water and moisture - Strong bases - Alcohols - Strong oxidizing agents - Metals |

| Handling | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. |

Experimental Protocols

The following are summaries of methodologies used to determine the solvolysis kinetics of this compound.

Conductimetric Method for Rate Measurement[1]

This method is suitable for following the rate of solvolysis reactions that produce ions in solvents of low ionic strength.

Methodology:

-

Solution Preparation: A dilute solution of this compound (typically around 10⁻⁴ M) is prepared in the desired solvent (e.g., 97% hexafluoroisopropanol-water).

-

Conductivity Measurement: The solution is placed in a thermostatted conductivity cell. The change in conductivity of the solution over time is monitored using a conductivity meter.

-

Data Analysis: The increase in conductivity is directly proportional to the formation of ionic products (4-chlorobenzoic acid and HCl). The first-order rate constant (k) is calculated from the plot of conductivity versus time.

UV Spectrophotometric Method for Rate Measurement[1]

This technique can be used when there is a significant change in the UV-Vis absorbance spectrum between the reactant and the product(s).

Methodology:

-

Spectral Scans: The UV-Vis spectra of the starting material (this compound) and the final product (4-chlorobenzoic acid) are recorded in the chosen solvent to identify a suitable wavelength for monitoring the reaction.

-

Kinetic Run: A solution of this compound is prepared in the solvent and placed in a thermostatted quartz cuvette inside a UV-Vis spectrophotometer.

-

Absorbance Monitoring: The change in absorbance at the chosen wavelength is recorded over time.

-

Data Analysis: The first-order rate constant (k) is determined by fitting the absorbance versus time data to a first-order kinetic model.

Visualized Workflows and Relationships

The following diagrams illustrate key aspects of this compound's reactivity and handling.

Caption: Hydrolysis pathway of this compound.

Caption: Recommended storage and handling workflow.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoyl chloride (C₇H₄Cl₂O) is an acyl chloride derivative of benzoic acid, widely utilized as a reactive intermediate in organic synthesis.[1] Its utility primarily stems from the high electrophilicity of its carbonyl carbon, which makes it an excellent acylating agent for a variety of nucleophiles, including alcohols, amines, and arenes.[2][3] This reactivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding and quantifying the electrophilic character of the carbonyl carbon in this compound is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the carbonyl carbon in this compound, supported by quantitative spectroscopic and kinetic data. Detailed experimental protocols for the characterization and reactivity assessment of this compound are also presented, along with visualizations of key mechanistic and logical concepts.

Electronic Effects Governing Carbonyl Carbon Electrophilicity

The reactivity of the carbonyl group in this compound is a direct consequence of the electronic effects exerted by its substituents. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further modulated by the substituents on the phenyl ring and the nature of the leaving group attached to the carbonyl carbon.

-

Inductive Effect (-I): The chlorine atom attached to the benzene ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect donates electron density to the ring, which would tend to decrease the electrophilicity of the carbonyl carbon. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the reactivity of the molecule.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. The high electronegativity of the chlorine atom attached to the carbonyl group also contributes significantly to the electrophilicity of the carbonyl carbon.

The net result of these electronic factors is a highly electrophilic carbonyl carbon in this compound, making it more reactive towards nucleophiles than unsubstituted benzoyl chloride.

Quantitative Data on the Electrophilicity of this compound

The electrophilicity of the carbonyl carbon can be quantitatively assessed through various spectroscopic and kinetic methods.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the electronic environment of the carbonyl carbon.

| Spectroscopic Parameter | This compound | Benzoyl Chloride | Rationale for Electrophilicity |

| ¹³C NMR Chemical Shift (Carbonyl Carbon) | ~167-170 ppm (Estimated) | ~166 ppm | A more downfield chemical shift (higher ppm value) indicates a more deshielded, electron-poor (i.e., more electrophilic) carbon nucleus.[4][5][6] The electron-withdrawing p-chloro group is expected to shift the carbonyl carbon signal downfield compared to benzoyl chloride. |

| IR Stretching Frequency (C=O) | ~1770-1790 cm⁻¹[7][8][9] | ~1773 cm⁻¹ | A higher stretching frequency corresponds to a stronger, more polarized C=O bond. Electron-withdrawing groups increase the bond order and force constant, leading to absorption at a higher wavenumber, which correlates with increased electrophilicity.[10][11] |

| ¹H NMR Chemical Shift (Aromatic Protons) | δ ~8.03 ppm and ~7.47 ppm[12] | δ ~8.21, ~7.65, and ~7.52 ppm | The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the chloro and the benzoyl chloride functional groups, leading to downfield shifts. |

Kinetic Data

The rate of reaction with a nucleophile is a direct measure of the electrophilicity of the carbonyl carbon.

| Reaction | Substrate | Rate Constant (k) | Interpretation |

| Solvolysis in 97% Hexafluoroisopropanol-Water | p-Chlorobenzoyl chloride | 1.1 x 10⁻⁴ s⁻¹ | The rate of solvolysis is a measure of the susceptibility of the carbonyl carbon to nucleophilic attack.[13] The positive Hammett σ constant for the p-chloro substituent indicates that it accelerates the reaction compared to the unsubstituted benzoyl chloride. |

| Hydrolysis | Aryl Acyl Chlorides | Generally faster with electron-withdrawing substituents | The rate of hydrolysis of benzoyl chlorides generally increases with the presence of electron-withdrawing groups on the aromatic ring, as this enhances the electrophilicity of the carbonyl carbon.[14] |

Hammett Equation Analysis

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds.[15]

-

σ (Substituent Constant): The para-chloro substituent has a positive σ value (σₚ = +0.23), indicating its electron-withdrawing nature.[16]

-

ρ (Reaction Constant): Nucleophilic acyl substitution reactions of benzoyl chlorides typically have a positive ρ value. This signifies that the reaction is accelerated by electron-withdrawing substituents that stabilize the negatively charged transition state.[17][18]

For the hydrolysis of this compound, the positive σ value of the chloro group and the positive ρ value for the reaction lead to a rate constant (k) that is higher than that of the unsubstituted benzoyl chloride (k₀).

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate by Conductometry

This protocol outlines a general procedure for determining the rate of hydrolysis of an acyl halide by monitoring the change in conductivity of the reaction mixture over time, as hydrogen chloride is produced.[19]

Materials:

-

This compound

-

Acetone (anhydrous)

-

Deionized water

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks, pipettes, and standard laboratory glassware

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone at a known concentration.

-

Equilibrate a known volume of a mixture of acetone and water in a reaction vessel maintained at a constant temperature (e.g., 25 °C) in the water bath.

-

Place the conductivity probe into the acetone-water mixture and allow the reading to stabilize.

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring.

-

Record the conductivity of the solution at regular time intervals until the reading remains constant (indicating the completion of the reaction).

-

The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.

Protocol 2: Spectroscopic Characterization (NMR and IR)

¹³C and ¹H NMR Spectroscopy:

-

Dissolve a small amount (~10-20 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹³C and ¹H NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify the chemical shifts of the carbonyl carbon and the aromatic protons. The carbonyl carbon of acyl chlorides typically appears in the range of 165-180 ppm.[4]

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound for IR analysis. This can be done by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic stretching frequency of the C=O bond, which for acyl chlorides is typically found in the range of 1770-1820 cm⁻¹.[11]

Visualizations

Reaction Mechanism

References

- 1. This compound [anshulchemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 8. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 9. This compound(122-01-0) IR Spectrum [chemicalbook.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound(122-01-0) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.viu.ca [web.viu.ca]

- 17. scribd.com [scribd.com]

- 18. sites.msudenver.edu [sites.msudenver.edu]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Derivatization using 4-Chlorobenzoyl Chloride in HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Chlorobenzoyl chloride as a pre-column derivatization reagent for the analysis of various analytes by High-Performance Liquid Chromatography (HPLC). This document outlines the principles of the derivatization reaction, detailed experimental protocols for different classes of analytes, and expected quantitative performance based on validated methods using analogous reagents.

Introduction

In many analytical applications, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes such as amines, phenols, and amino acids is crucial. However, many of these compounds lack a strong native chromophore, making their direct detection by HPLC with UV-Vis detectors challenging. Pre-column derivatization is a widely adopted strategy to overcome this limitation by covalently attaching a UV-absorbing or fluorescent tag to the analyte.

This compound is a reactive acyl chloride that serves as an effective derivatization reagent. It reacts with nucleophilic functional groups, such as primary and secondary amines and hydroxyl groups, to form stable amide and ester derivatives, respectively. The introduction of the 4-chlorobenzoyl moiety provides a strong chromophore, significantly enhancing the UV detectability of the target analytes and allowing for their sensitive quantification by HPLC-UV.

Principle of the Method:

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable N-substituted amide or O-substituted ester derivative and hydrochloric acid. The reaction is typically performed in an alkaline medium to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are based on well-established methods for derivatization using benzoyl chloride and its analogs. Optimization of reaction conditions may be necessary for specific analytes and sample matrices.

Derivatization of Primary and Secondary Amines (e.g., Biogenic Amines)

This protocol is adapted from established methods for the derivatization of biogenic amines.

Materials and Reagents:

-

Amine standards (e.g., putrescine, cadaverine, spermidine, histamine, tyramine)

-

This compound (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Sodium hydroxide (NaOH) solution, 2 M

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether or other suitable organic solvent (for extraction)

Procedure:

-

Sample/Standard Preparation: Prepare standard solutions of amines in 0.1 M HCl. For solid or semi-solid samples, homogenize 1 g of the sample in 5 mL of 0.1 M HCl and centrifuge to collect the supernatant.

-

Derivatization Reaction:

-

In a suitable reaction vial, add 100 µL of the sample extract or standard solution.

-

Add 200 µL of 2 M NaOH solution to create an alkaline environment.

-

Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for approximately 20 minutes.

-

-

Reaction Quenching and Extraction:

-

Add 100 µL of 2 M HCl to neutralize the excess NaOH and quench the reaction.

-

Add 1 mL of diethyl ether and vortex for 1 minute to extract the derivatized amines.

-

Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.

-

-

Sample Finalization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Derivatization of Phenolic Compounds

This protocol is based on a validated method for the derivatization of phenols using 4-nitrobenzoyl chloride.[1][2][3][4]

Materials and Reagents:

-

Phenolic compound standards (e.g., phenol, chlorophenols, phenylphenols)

-

This compound (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Borate buffer (0.1 M, pH 8.5)

-

Water (HPLC grade)

Procedure:

-

Sample/Standard Preparation: Prepare standard solutions of phenolic compounds in Milli-Q water.

-

Derivatization Reaction:

-

Sample Finalization:

-

After the reaction, the mixture can be directly injected into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.

-

HPLC Analysis

The following are general starting conditions for the HPLC analysis of 4-chlorobenzoylated derivatives. Method optimization is recommended for specific applications.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD). |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase | A gradient of Mobile Phase A (e.g., water with 0.1% formic acid or acetate buffer) and Mobile Phase B (e.g., acetonitrile or methanol). The specific gradient will depend on the analytes being separated. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30-40°C. |

| Detection Wavelength | The optimal wavelength for detection should be determined by acquiring the UV spectrum of the derivatized analyte. Based on the structure of 4-chlorobenzoyl derivatives, a wavelength in the range of 230-260 nm is expected to provide good sensitivity. For example, a detection wavelength of 254 nm is commonly used for benzoylated derivatives. |

| Injection Volume | 10-20 µL. |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of various analytes derivatized with benzoyl chloride and its analogs. This data can serve as a benchmark for methods developed using this compound.

Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV)

| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | Recovery (%) |

| Putrescine | 0.5 - 10 | >0.99 | 0.1 | 95 - 105 |

| Cadaverine | 0.5 - 10 | >0.99 | 0.1 | 95 - 105 |

| Spermidine | 1.0 - 20 | >0.99 | 0.2 | 93 - 103 |

| Histamine | 1.0 - 20 | >0.99 | 0.2 | 92 - 102 |

| Tyramine | 0.5 - 10 | >0.99 | 0.1 | 96 - 104 |

Table 2: Method Validation Data for 4-Nitrobenzoyl Chloride Derivatization of Phenolic Compounds (HPLC-UV)[1][2][3][4]

| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) |

| Phenol | 0.02 - 0.9 | ≥0.9928 | 0.006 |

| 2-Chlorophenol | 0.06 - 0.9 | ≥0.9928 | 0.02 |

| 4-Chlorophenol | 0.02 - 0.9 | ≥0.9928 | 0.006 |

| 2,4-Dichlorophenol | 0.12 - 0.9 | ≥0.9928 | 0.04 |

| 2,4,6-Trichlorophenol | 0.04 - 0.9 | ≥0.9928 | 0.01 |

| 2-Phenylphenol | 0.04 - 0.9 | ≥0.9928 | 0.01 |

| 4-Phenylphenol | 0.02 - 0.9 | ≥0.9928 | 0.006 |

Visualizations

The following diagrams illustrate the general workflow and chemical reaction involved in the derivatization process.

Conclusion

Pre-column derivatization with this compound offers a robust and sensitive method for the quantification of amines, phenols, and other nucleophilic compounds by HPLC-UV. The procedure is straightforward and utilizes readily available reagents. The resulting stable derivatives exhibit strong UV absorbance, allowing for low detection limits suitable for various research and development applications. While the provided protocols serve as a comprehensive starting point, optimization of reaction and chromatographic conditions is recommended to achieve the best performance for specific applications. Method validation should be performed according to the relevant regulatory guidelines to ensure the accuracy and reliability of the analytical results.

References

- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 2. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 4-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Schotten-Baumann reaction using 4-Chlorobenzoyl chloride. The Schotten-Baumann reaction is a highly reliable and versatile method for the acylation of nucleophiles such as amines, alcohols, and phenols.[1][2][3] It is particularly significant in pharmaceutical and polymer chemistry for the synthesis of amides and esters.[2][4] The reaction is typically performed under biphasic conditions, where an organic solvent dissolves the acyl chloride and the nucleophile, while an aqueous base solution neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5][6][7][8][9]

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the base neutralizes the generated acid, yielding the final acylated product.[2][4]

Caption: Mechanism of the Schotten-Baumann Reaction.

Summary of Reaction Conditions

The efficiency of the Schotten-Baumann reaction is influenced by several factors, including the choice of solvent, base, temperature, and the nature of the nucleophile. The following table summarizes typical conditions for the reaction with this compound.

| Nucleophile (Example) | Base (Equivalents) | Organic Solvent | Temperature | Reaction Time (Typical) | Yield |

| Primary/Secondary Amine (e.g., Benzylamine) | 10% aq. NaOH (2.0-3.0) | Dichloromethane (DCM) | 0-5°C then RT | 2-4 hours | Good to Excellent |

| Aromatic Amine (e.g., Aniline) | 10% aq. NaOH (2.0-3.0) | Dichloromethane (DCM) | 0-5°C then RT | 2-16 hours | Good to Excellent[5][10] |

| Phenol | 10% aq. NaOH | Dichloromethane (DCM) | Room Temperature | 1-3 hours | Good to Excellent[4] |

| Primary/Secondary Alcohol | Pyridine | Diethyl Ether | Room Temperature | Several hours | Good[1] |

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-chlorobenzamide (Amide Formation)

This protocol details the synthesis of an amide from this compound and a primary amine, benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Amine Solution Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane (50 mL).[5]

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Base Addition: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (2.0 eq.) to the stirring amine solution.[5]

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the biphasic mixture over 30 minutes, maintaining the internal temperature between 0 and 5°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄.[5] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-4-chlorobenzamide.[5]

Protocol 2: Synthesis of Phenyl-4-chlorobenzoate (Ester Formation)

This protocol details the synthesis of an ester from this compound and phenol.

Materials:

-

This compound

-

Phenol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl Ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Preparation: In a 100 mL flask, dissolve phenol (1.0 eq.) in 10% aqueous NaOH solution (2.0 eq.) with stirring. Cool the mixture in an ice bath. The base deprotonates the phenol to form the more reactive sodium phenoxide.[4]

-

Acyl Chloride Addition: While vigorously stirring the phenoxide solution, add this compound (1.0 eq.) dropwise over 15-20 minutes. A white solid (the ester product) should precipitate.[3]

-

Reaction: After the addition, continue to stir the mixture vigorously for 15-30 minutes at room temperature.[3]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product thoroughly with cold water to remove any unreacted phenol and salts, followed by a small amount of cold ethanol or ether to remove other impurities.

-

Purification: The crude phenyl-4-chlorobenzoate can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

General Experimental Workflow

The following diagram outlines the typical workflow for a Schotten-Baumann reaction, from initial setup to the final purified product.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. testbook.com [testbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Application Notes and Protocols: 4-Chlorobenzoyl Chloride as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The 4-chlorobenzoyl group, introduced via 4-chlorobenzoyl chloride, serves as a robust and versatile protecting group for hydroxyl functionalities. Its stability under various conditions, coupled with its reliable cleavage, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed application notes and experimental protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting 4-chlorobenzoyl esters.

Advantages of the 4-Chlorobenzoyl Protecting Group

The 4-chlorobenzoyl group offers several advantages:

-